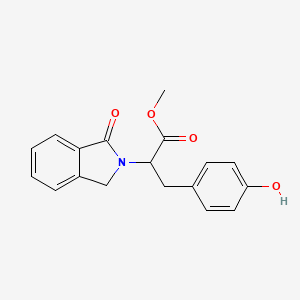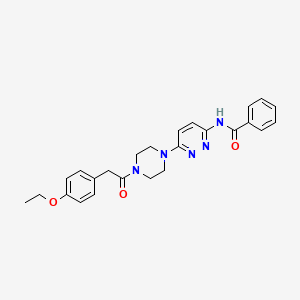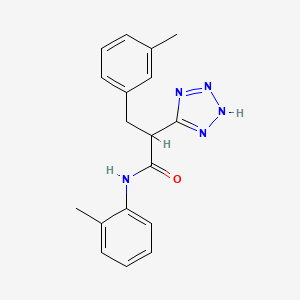![molecular formula C16H15F2N3O2 B2456396 (3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380097-90-3](/img/structure/B2456396.png)
(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as Compound A, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone A exerts its pharmacological effects by modulating the activity of several cellular signaling pathways. One of the main targets of this compound A is the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound A inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and chemokines. This compound A also inhibits the activity of the JAK-STAT pathway, which is involved in the regulation of cell growth and differentiation. This leads to the inhibition of tumor cell proliferation and survival.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that this compound A reduces the levels of inflammatory mediators in animal models of inflammation. Additionally, this compound A has been shown to inhibit the growth and survival of tumor cells by inducing apoptosis and cell cycle arrest. This compound A has also been shown to inhibit the replication of several viruses by targeting viral proteins and cellular factors involved in viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of (3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone A is its broad spectrum of activity against various diseases. This compound A has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential therapeutic agent for multiple diseases. Another advantage of this compound A is its ability to modulate multiple cellular signaling pathways, which may lead to synergistic effects with other drugs. However, one limitation of this compound A is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound A for different diseases.
Future Directions
There are several future directions for the research of (3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone A. One direction is to investigate the potential of this compound A as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of this compound A in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound A and to optimize its pharmacokinetics and toxicity profile.
Synthesis Methods
(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone A can be synthesized through a multi-step process that involves the reaction of 3-fluorophenylboronic acid with 5-fluoropyrimidine-2-carbaldehyde to form an intermediate. This intermediate is then treated with piperidine-1-carboxylic acid to yield the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound A.
Scientific Research Applications
(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone A has been studied extensively for its potential therapeutic applications in various diseases. Research has shown that this compound A has anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have demonstrated that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. In vivo studies have shown that this compound A reduces tumor growth and improves survival in animal models of cancer. Additionally, this compound A has been shown to inhibit the replication of several viruses, including HIV, influenza, and dengue virus.
properties
IUPAC Name |
(3-fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-1-2-11(8-12)15(22)21-6-4-14(5-7-21)23-16-19-9-13(18)10-20-16/h1-3,8-10,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPAAXHYQXJYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)
![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)




![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)


![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)
